3-Amino-4-pyrazolecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in organic synthesis for the preparation of various pyrazole derivatives .

Methods of Application: The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .

Results or Outcomes: These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Catalyst in Chemical Reactions

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile has been used as a catalyst in chemical reactions .

Methods of Application: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Results or Outcomes: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

Synthesis of Ring-Fused Pyrazoles

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .

Methods of Application: The compound is used as a reagent in the synthesis of pyrazolo[3-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines .

Results or Outcomes: The synthesis of these ring-fused pyrazoles can lead to compounds with potential medicinal properties .

Synthesis of Fluorophenyl-Pyrazole Derivatives

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorophenyl-pyrazole derivatives .

Methods of Application: The compound is used in the synthesis of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .

Results or Outcomes: The synthesis of these fluorophenyl-pyrazole derivatives can lead to compounds with potential synthetic applications .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .

Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles .

Results or Outcomes: The synthesis of these pyrazolo[1,5-a]pyrimidine derivatives can lead to compounds with potential medicinal properties .

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles .

Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo .

Results or Outcomes: The synthesis of these 5-substituted 3-amino-1H-pyrazole-4-carbonitriles can lead to compounds with potential synthetic applications .

Synthesis of Fluorinated and Non-Fluorinated Aryl Hydrazines

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorinated and non-fluorinated aryl hydrazines .

Results or Outcomes: The synthesis of these fluorinated and non-fluorinated aryl hydrazines can lead to compounds with potential synthetic applications .

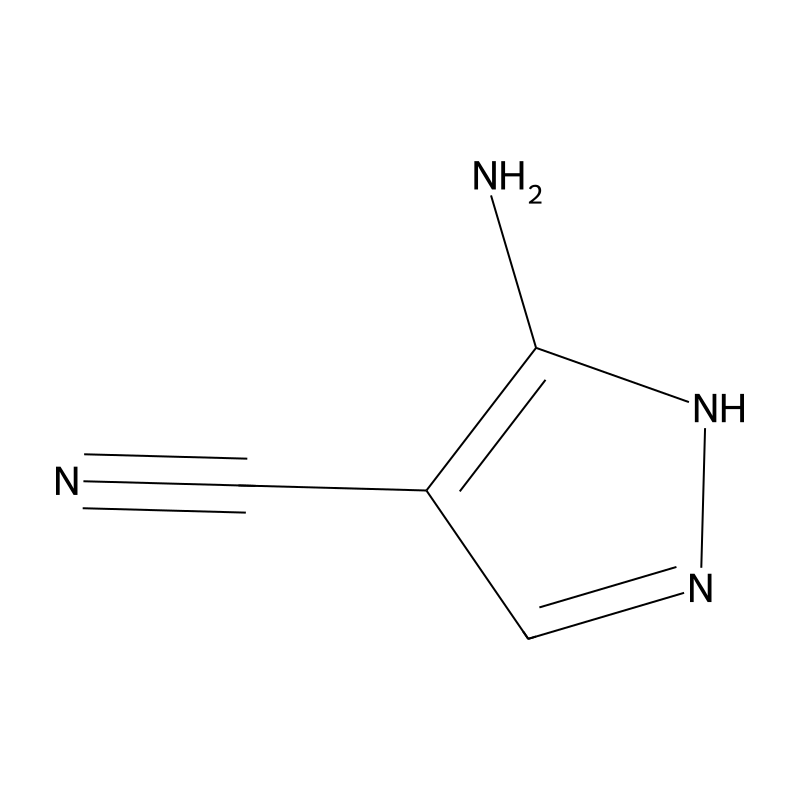

3-Amino-4-pyrazolecarbonitrile is an organic compound with the chemical formula C4H4N4. It is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carbonitrile functional group. This compound appears as a white to off-white crystalline powder and has been noted for its potential applications in medicinal chemistry and organic synthesis .

- Possible skin and eye irritant: The amino group can be irritating to skin and eyes.

- Potential respiratory irritant: Inhalation of dust or vapor should be avoided.

- Unknown flammability: Standard laboratory practices for handling unknown compounds should be followed.

Research indicates that 3-amino-4-pyrazolecarbonitrile exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential anti-inflammatory and antimicrobial properties. Additionally, some studies suggest that compounds derived from 3-amino-4-pyrazolecarbonitrile may have applications in treating conditions such as cancer and diabetes .

The synthesis of 3-amino-4-pyrazolecarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes reacting hydrazine derivatives with carbonyl compounds followed by cyanation. For example, one synthesis route involves reacting 3-oxo-3-arylpropanenitriles with hydrazines to yield 3-amino-4-pyrazolecarbonitriles in good yields through microwave-assisted techniques or traditional heating methods .

3-Amino-4-pyrazolecarbonitrile serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for developing new drug candidates. Its derivatives are explored for their potential therapeutic effects against various diseases, including metabolic disorders and cancers. Additionally, it can be utilized in agricultural chemistry for developing herbicides or fungicides due to its biological activity against certain pathogens .

Studies on the interactions of 3-amino-4-pyrazolecarbonitrile with biological systems have focused on its binding affinity with various enzymes and receptors. These interactions are crucial for understanding its pharmacological profile and potential side effects. For instance, investigations into its mechanism of action reveal that it may inhibit specific pathways involved in inflammation and cell proliferation .

Several compounds share structural similarities with 3-amino-4-pyrazolecarbonitrile, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Amino-1H-pyrazole-4-carbonitrile | C4H4N4 | Exhibits distinct reactivity patterns compared to 3-amino-4-pyrazolecarbonitrile. |

| 5-Amino-1H-pyrazole-4-carbonitrile | C4H4N4 | Different position of amino group alters biological activity significantly. |

| 3-Amino-5-methylpyrazole | C5H7N3 | Methyl substitution affects solubility and reactivity; used in similar synthetic pathways. |

These compounds are unique due to variations in their functional groups or substitution patterns, which influence their reactivity and biological activity profiles. The presence of different substituents can lead to diverse pharmacological effects, making them valuable for various applications in drug development and synthesis .

The compound was first identified and characterized in the mid-20th century as part of ongoing research into pyrazole derivatives, which are known for their diverse biological activities. Early studies focused on its synthesis and structural elucidation, establishing its role as a building block for more complex heterocyclic systems. Over time, advances in synthetic methodologies have allowed for more efficient production and functionalization of 3-amino-4-pyrazolecarbonitrile, enabling its widespread use in pharmaceutical and materials science research.

Significance in Heterocyclic Chemistry

3-Amino-4-pyrazolecarbonitrile holds a prominent position in heterocyclic chemistry due to the pyrazole core, a five-membered ring containing two adjacent nitrogen atoms. The presence of both amino and cyano substituents enhances its versatility as a synthetic intermediate. It serves as a precursor for the synthesis of fused heterocyclic compounds such as pyrazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines, which exhibit significant pharmacological properties. The compound’s bifunctionality facilitates diverse chemical transformations, including nucleophilic substitutions and cyclizations, which are essential in constructing complex molecular architectures.

Position in Modern Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, 3-amino-4-pyrazolecarbonitrile is widely employed as a versatile scaffold for drug discovery and development. Its reactivity under various catalytic conditions—such as Fe₃O₄@Ti-MOF nanostructures and aqueous NaCl media—enables efficient multi-component reactions. These methods allow for the rapid assembly of heterocyclic frameworks with potential biological activities. The compound’s stability as a solid (melting point 172–174 °C) and its manageable molecular weight make it suitable for industrial-scale synthesis and high-throughput screening in medicinal chemistry.

Current Research Trends (2020-2025)

Recent research (2020–2025) has focused on exploring the biological activities and synthetic applications of 3-amino-4-pyrazolecarbonitrile and its derivatives:

Medicinal Chemistry: Studies have demonstrated the compound’s derivatives exhibit promising antitumor, anti-inflammatory, and antioxidant activities. Modifications of the pyrazole ring have led to enhanced antiproliferative effects against various cancer cell lines, including breast and lung cancers, by modulating cell cycle progression and inducing apoptosis.

Anti-inflammatory Research: The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in inflammatory pathways, suggesting applications in treating chronic inflammatory diseases.

Organic Synthesis: The compound continues to serve as a pivotal building block for synthesizing complex heterocyclic molecules. Recent advances include regioselective formation of substituted pyrazolo derivatives under microwave irradiation, improving reaction efficiency and selectivity.

Green Chemistry Approaches: Innovative catalytic systems and solvent-free conditions have been developed to enhance the sustainability of synthetic routes involving 3-amino-4-pyrazolecarbonitrile, aligning with environmentally friendly chemistry goals.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄N₄ |

| Molecular Weight | 108.10 g/mol |

| Melting Point | 172–174 °C |

| Boiling Point | 476.4 °C (at 760 mmHg) |

| Density | 1.4 g/cm³ |

| Physical State | Solid at 20 °C |

| CAS Number | 16617-46-2 |

| IUPAC Name | 3-Amino-1H-pyrazole-4-carbonitrile |

Structural Characteristics

The molecular structure of 3-amino-4-pyrazolecarbonitrile features:

- A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms).

- An amino group (-NH₂) at the 3-position.

- A cyano group (-CN) at the 4-position.

This arrangement contributes to its bifunctional reactivity, enabling diverse synthetic transformations.

3D Molecular Structure Visualization:

Synthetic Methods

Common Synthetic Routes

Multi-component Reactions: The compound is typically synthesized via multi-component reactions involving aldehydes, malononitrile, and hydrazine derivatives under catalytic conditions such as Fe₃O₄@Ti-MOF nanostructures or NaCl in aqueous media. These methods offer high yields and environmental compatibility.

Condensation and Cyanation: Another approach involves condensation of hydrazine with appropriate carbonyl compounds followed by cyanation to introduce the cyano group at the 4-position.

Research Findings and Applications

Medicinal Chemistry Applications

| Activity | Description | Research Highlights |

|---|---|---|

| Antitumor | Derivatives inhibit cancer cell proliferation via apoptosis and cell cycle modulation | Enhanced activity against breast and lung cancer cell lines |

| Anti-inflammatory | Inhibition of COX and LOX enzymes reduces inflammatory mediators | Potential treatment for arthritis and chronic inflammation |

| Antioxidant | Scavenges free radicals, reducing oxidative stress | Supports therapies for oxidative stress-related diseases |

| Antimicrobial | Exhibits activity against certain microbial strains (under investigation) | Promising lead for antimicrobial agent development |

Organic Synthesis Applications

- Serves as a key intermediate in synthesizing fused pyrazolo heterocycles with pharmaceutical relevance.

- Enables regioselective synthesis of substituted pyrazolo derivatives under microwave-assisted conditions, improving reaction efficiency.

Summary Table of Key Data

| Aspect | Details |

|---|---|

| Molecular Formula | C₄H₄N₄ |

| Molecular Weight | 108.10 g/mol |

| Melting Point | 172–174 °C |

| Physical State | Solid |

| CAS Number | 16617-46-2 |

| Biological Activities | Antitumor, anti-inflammatory, antioxidant |

| Synthetic Utility | Intermediate for heterocyclic compound synthesis |

| Recent Research Focus | Medicinal chemistry, green synthesis methods |

Classical Synthetic Approaches

Condensation Reaction Pathways

The synthesis of 3-amino-4-pyrazolecarbonitrile through condensation reaction pathways represents one of the most established methodologies in pyrazole chemistry [1]. The fundamental approach involves the condensation of enaminones with hydroxylamine hydrochloride under basic conditions [1]. This method proceeds through initial formation of aldoximes, which subsequently undergo base-catalyzed ring opening to furnish oxoalkanonitriles as key intermediates [1].

The condensation process begins with the reaction of enaminones with hydroxylamine hydrochloride in ethanol containing potassium hydroxide [1]. The reaction mixture requires heating under reflux conditions, with completion typically achieved when the characteristic yellow color changes to brown, occurring within 30 to 60 minutes [1]. Following neutralization with hydrochloric acid and crystallization from benzene, the desired 3-oxoalkanonitrile precursors are obtained in excellent yields of 89 percent [1].

A particularly significant condensation pathway involves the formation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles through the reaction of oxoalkanonitriles with trichloroacetonitrile in the presence of anhydrous sodium acetate [1]. This intermediate subsequently condenses with hydrazines to yield the target pyrazolecarbonitrile derivatives [1]. The structural characterization reveals non-equivalent amino protons in the nuclear magnetic resonance spectra, indicating intramolecular hydrogen bonding between one amino proton and the carbonyl moiety [1].

Cyclization Reactions of Precursors

Cyclization reactions of appropriate precursors constitute a critical pathway for accessing 3-amino-4-pyrazolecarbonitrile derivatives [1] [6]. The cyclization of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazine hydrate represents a well-established method [1]. This transformation proceeds through initial formation of hydrazide intermediates, which subsequently cyclize under thermal conditions in dioxane solvent [1].

The cyclization process requires refluxing the hydrazide precursors in dioxane for 30 minutes, after which the reaction mixture is allowed to cool to room temperature [1]. The target compounds separate as crystals that can be collected by filtration and recrystallized from appropriate solvents [1]. This methodology consistently delivers high yields of 93 percent for 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile [1].

Advanced cyclization strategies involve the use of specialized precursors such as 3-amino-1-propynylpyrazoles, which undergo cyclization when treated with cyanogen bromide or cyanogen chloride in the presence of a base . Alternative cyclization pathways utilize nitrogen-arylhydrazones that react with trifluoroacetic anhydride and sodium azide under basic conditions . The cyclization of 5-amino-1H-tetrazoles with triethylorthoformate and phosphorus oxychloride also provides access to pyrazolecarbonitrile derivatives .

Multi-component Reaction Strategies

Multi-component reactions represent highly efficient strategies for constructing 3-amino-4-pyrazolecarbonitrile scaffolds [2] [5]. The three-component reaction involving aromatic aldehydes, malononitrile, and phenylhydrazine has emerged as a particularly versatile approach [2]. This methodology benefits from operational simplicity and the ability to introduce diverse substitution patterns through variation of the aldehyde component [2].

The Michael-type addition reaction between ethoxymethylene malononitrile and fluorinated or non-fluorinated aryl hydrazines demonstrates excellent regioselectivity [5]. This approach proceeds through nucleophilic attack of the hydrazine on the activated alkene, followed by intramolecular cyclization [5]. The reaction conditions involve refluxing in ethanol or fluorinated ethanol solvents, with reaction times ranging from 30 minutes to 4 hours depending on the substrate [5].

Yields for the multi-component approach typically range from 47 to 93 percent under mild reaction conditions [5]. The exclusive formation of the desired regioisomer without detection of alternative regioisomers or uncyclized hydrazide intermediates highlights the synthetic utility of this methodology [5]. Spectroscopic characterization including correlation spectroscopy, heteronuclear single-quantum correlation spectroscopy, and heteronuclear multiple-bond correlation spectroscopy confirms the structural assignments [5].

Table 1: Classical Synthetic Approaches for 3-Amino-4-pyrazolecarbonitrile

| Method | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| Condensation with hydroxylamine | Enaminones, hydroxylamine hydrochloride | Ethanol, KOH, reflux 30-60 min | 89% | [1] |

| Cyclization of butenenitriles | 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles, hydrazine | Dioxane, reflux 30 min | 93% | [1] |

| Three-component reaction | Aromatic aldehydes, malononitrile, phenylhydrazine | Ethanol, room temperature to reflux | 82-95% | [2] [3] |

| Michael addition reaction | Ethoxymethylene malononitrile, aryl hydrazines | Ethanol/trifluoroethanol, reflux 4 hours | 47-93% | [5] |

Green Chemistry Approaches

Catalyst-Free Synthesis Methods

Catalyst-free synthesis methods for 3-amino-4-pyrazolecarbonitrile have gained significant attention due to their environmental benefits and operational simplicity [14]. The development of metal-free approaches eliminates the need for expensive transition metal catalysts while maintaining high synthetic efficiency [14]. These methodologies typically rely on thermal activation or the inherent reactivity of the starting materials [14].

A notable catalyst-free approach involves the direct cycloaddition of diazo compounds to alkynes under thermal conditions [14]. This transformation proceeds at elevated temperatures of 80 degrees Celsius without requiring additional catalytic species [14]. The reaction mechanism involves the formation of a diazatitanacyclohexadiene intermediate, which undergoes oxidation-induced nitrogen-nitrogen coupling to generate the pyrazole ring system [7] [8].

The catalyst-free methodology demonstrates broad substrate scope and tolerance of various functional groups [14]. Reaction yields typically range from 60 to 95 percent depending on the electronic properties of the substrates [14]. The absence of metal catalysts simplifies product purification and reduces environmental impact, making this approach particularly attractive for large-scale applications [14].

Aqueous Media Reactions

Aqueous media reactions represent a paradigm shift toward more sustainable synthesis of 3-amino-4-pyrazolecarbonitrile derivatives [11] [12]. Water serves as an environmentally benign solvent that supports the formation of hydrogen bonding networks, facilitating the assembly of reactive intermediates [38]. The use of aqueous reaction media aligns with green chemistry principles by eliminating organic solvents and reducing waste generation [11].

The three-component reaction of benzaldehydes, malononitrile, and phenyl hydrazine proceeds efficiently in water-ethanol solvent systems [11]. This methodology employs specialized catalysts such as layered double hydroxide modified with copper iodide and sulfonamide ligands [11]. The reaction conditions involve heating at 55 degrees Celsius for 15 to 27 minutes, achieving excellent yields of 85 to 93 percent [11].

Mechanochemical synthesis in aqueous media utilizes magnetic nanoparticles functionalized with organic ligands [12]. The iron oxide silicon dioxide core-shell nanoparticles modified with vanillin and thioglycolic acid demonstrate high catalytic activity at room temperature [12]. This approach combines the benefits of aqueous solvents with the efficiency of nanocatalysis, resulting in yields ranging from 75 to 90 percent [12].

Sodium Chloride-Mediated Synthesis

Sodium chloride-mediated synthesis represents an innovative approach that leverages simple inorganic salts to promote organic transformations [38]. The use of sodium chloride in aqueous media creates a unique reaction environment that enhances the rate and selectivity of pyrazole formation [38]. This methodology exemplifies the principles of green chemistry by utilizing abundant, non-toxic, and inexpensive reagents [38].

The sodium chloride-mediated protocol involves the one-pot reaction of aromatic aldehydes, malononitrile, and phenylhydrazine in the presence of 10 mole percent sodium chloride [38]. The reaction proceeds at room temperature in aqueous medium, requiring 30 to 60 minutes for completion [38]. The operational simplicity and mild reaction conditions make this approach particularly suitable for sensitive substrates [38].

The mechanism of sodium chloride promotion involves the formation of salty water that modifies the hydrogen bonding network and influences the solvation of reactive intermediates [38]. The exceptional tendency of water to rapidly exchange protons between molecules on a picosecond timescale, combined with the ionic strength effects of sodium chloride, creates favorable conditions for multicomponent reactions [38]. This methodology consistently delivers yields ranging from 82 to 89 percent [38].

Table 2: Green Chemistry Approaches for 3-Amino-4-pyrazolecarbonitrile

| Method | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Mechanochemical synthesis | Iron oxide silicon dioxide tannic acid nanoparticles | Room temperature grinding | 75-90% | [2] [12] |

| Aqueous media with sodium chloride | Sodium chloride (10 mol%), water, room temperature | 30-60 minutes | 82-89% | [38] |

| Catalyst-free synthesis | Solvent-free, 80°C heating | 2 hours | 60-95% | [14] |

| Water/ethanol solvent system | Layered double hydroxide copper iodide, water ethanol, 55°C | 15-27 minutes | 85-93% | [3] [11] |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of 3-amino-4-pyrazolecarbonitrile derivatives by dramatically reducing reaction times and improving yields [18] [19]. The application of microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates and improved product selectivity [20]. This technology represents a significant advancement over conventional heating methods [18].

The microwave-assisted protocol typically involves irradiation at powers ranging from 250 to 300 watts with intermittent heating cycles of 30 seconds [19]. The reaction of pyrazole carbaldehydes with benzohydrazides under microwave conditions requires only 30 seconds of irradiation followed by 5 minutes of additional heating [19]. Subsequent transformations with acetic anhydride proceed under magnetic stirring for 5 minutes at maximum power of 250 watts [19].

Advanced microwave protocols demonstrate the synthesis of complex pyrazole derivatives through sequential reactions [19]. The preparation of nitrogen-substituted pyrazolyl oxadiazole hydrazides involves multiple microwave-assisted steps, each optimized for specific transformation requirements [19]. The final products are obtained in yields ranging from 82 to 88 percent, representing significant improvements over conventional methods [19].

Sugar-based pyrazole derivatives have been successfully synthesized using microwave irradiation in water as an eco-friendly solvent [20]. This approach combines the benefits of microwave heating with green chemistry principles, achieving rapid synthesis of novel compounds with potential anticancer activity [20]. The methodology demonstrates the versatility of microwave-assisted synthesis across diverse substrate classes [20].

Mechanochemical Approaches

Mechanochemical approaches for synthesizing 3-amino-4-pyrazolecarbonitrile utilize mechanical energy to promote chemical transformations without conventional solvents [25]. This methodology employs specialized equipment such as single-screw drill devices or ball mills to generate the mechanical force required for bond formation [25]. The mechanochemical approach aligns with sustainability goals by eliminating solvent waste and reducing energy consumption [25].

The mechanochemical synthesis involves placing reactants including aromatic aldehydes, acetophenone, and phenylhydrazine in cylindrical steel chambers [25]. The mixture undergoes mechanical action through drilling at 250 revolutions per minute for one hour in the complete absence of solvents [25]. The resulting pyrazoline products are obtained after recrystallization from ethanol, achieving yields of 42 percent for iodinated derivatives [25].

Advanced mechanochemical protocols utilize functionalized magnetic nanoparticles as both catalysts and mechanical energy transfer agents [2]. The iron oxide silicon dioxide core-shell nanoparticles modified with tannic acid demonstrate exceptional catalytic activity under mechanochemical conditions [2]. This approach enables room temperature synthesis with grinding as the sole energy input, representing a significant advancement in sustainable organic synthesis [2].

The mechanochemical methodology offers unique advantages including the ability to access products that are difficult to obtain through conventional solution-phase chemistry [25]. The mechanical activation can overcome kinetic barriers and enable transformations under mild conditions [25]. The ease of product isolation and catalyst recovery further enhances the practical utility of this approach [25].

Solvent-Free Methodologies

Solvent-free methodologies for 3-amino-4-pyrazolecarbonitrile synthesis eliminate the environmental burden associated with organic solvents while maintaining high synthetic efficiency [22] [24]. These approaches rely on neat reaction conditions where reactants are mixed directly without additional solvents [24]. The methodology represents a significant contribution to green chemistry practices [22].

The solvent-free synthesis typically involves heating reactant mixtures at temperatures ranging from 60 to 80 degrees Celsius [24]. Microwave-assisted solvent-free conditions enable rapid product formation within 5 to 10 minutes of irradiation [24]. The combination of solvent-free conditions with microwave heating provides synergistic benefits in terms of reaction rate and environmental impact [24].

Polyvinyl alcohol-based catalysts have been developed specifically for solvent-free pyrazole synthesis [22]. The sulfonated polyvinyl alcohol catalyst contains sufficient acidic sites to promote multicomponent reactions under ambient conditions [22]. This heterogeneous catalyst system achieves 89 percent yield of the desired pyrazole product while maintaining recyclability for up to six cycles [22].

The solvent-free methodology demonstrates broad substrate scope and functional group tolerance [22]. The reaction proceeds through a plausible mechanistic pathway involving initial aldol condensation followed by Michael addition and cyclization [22]. The absence of solvents simplifies product isolation and reduces waste generation, making this approach highly attractive for industrial applications [22].

Table 3: Advanced Synthetic Techniques for 3-Amino-4-pyrazolecarbonitrile

| Technique | Conditions | Advantages | Yield Range | Reference |

|---|---|---|---|---|

| Microwave-assisted synthesis | Microwave irradiation, 250-300W, 5-10 min | Reduced reaction time, higher yields | 82-88% | [18] [19] [20] |

| Mechanochemical approaches | Single-screw drill device, 250 rpm, 1 hour | No solvent required, easy workup | 42-95% | [25] |

| Solvent-free methodologies | Neat conditions, 60-80°C | Environmentally benign, no waste | 55-95% | [22] [24] |

| Flow chemistry | Continuous flow reactors | Better heat/mass transfer, scalable | 40-84% | [9] |

Industrial-Scale Production Methods

One-Pot Synthetic Routes

One-pot synthetic routes for 3-amino-4-pyrazolecarbonitrile production offer significant advantages for industrial-scale manufacturing by reducing the number of unit operations and minimizing waste generation [22] [35]. These methodologies integrate multiple chemical transformations within a single reaction vessel, eliminating intermediate isolation steps and improving overall process efficiency [35]. The development of robust one-pot protocols represents a key advancement in process chemistry [22].

The multicomponent one-pot synthesis involves the simultaneous reaction of aromatic aldehydes, malononitrile, and hydrazine derivatives in the presence of suitable catalysts [35]. The condensation reaction proceeds through initial Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the hydrazine nucleophile [35]. Subsequent cyclization and tautomerization yield the final pyrazolecarbonitrile product [35].

Optimized one-pot protocols utilize specialized catalyst systems such as zinc oxide nanoparticles or magnetic iron oxide composites [35]. These heterogeneous catalysts facilitate efficient mixing and heat transfer while enabling straightforward product isolation through magnetic separation [35]. The reaction conditions typically involve refluxing in aqueous ethanol for 15 to 30 minutes, achieving yields ranging from 85 to 98 percent [35].

The economic benefits of one-pot synthesis include reduced capital expenditure for equipment, lower energy consumption, and decreased solvent usage [22]. The elimination of intermediate purification steps significantly reduces production costs while improving overall process sustainability [22]. These advantages make one-pot methodologies particularly attractive for commercial-scale production [22].

Scale-Up Considerations

Scale-up considerations for 3-amino-4-pyrazolecarbonitrile production encompass critical factors including heat transfer, mass transfer, mixing efficiency, and safety protocols [30]. The transition from laboratory-scale synthesis to industrial production requires careful evaluation of reaction kinetics and thermodynamics under larger-scale conditions [30]. Successful scale-up maintains product quality and yield while ensuring operational safety [30].

A demonstrated scale-up example involves the transition from 1 gram laboratory synthesis to 400 gram production scale for related pyrazole derivatives [30]. This 400-fold scale increase required optimization of reaction parameters including temperature control, reagent addition rates, and agitation conditions [30]. The implementation of flow chemistry techniques enabled better heat and mass transfer characteristics compared to batch processes [30].

Safety considerations during scale-up include the management of potentially hazardous intermediates such as diazo compounds and hydrazine derivatives [30]. The development of continuous flow processes reduces the inventory of hazardous materials and improves overall process safety [30]. Risk assessment protocols evaluate thermal stability, explosive potential, and toxicity profiles of all process materials [30].

Heat transfer limitations become increasingly important at larger scales due to reduced surface area to volume ratios [31]. The implementation of efficient heat exchange systems and temperature monitoring ensures consistent reaction conditions throughout the reactor volume [31]. Mass transfer considerations include reagent distribution and product removal efficiency [31].

Process Optimization Strategies

Process optimization strategies for 3-amino-4-pyrazolecarbonitrile production focus on maximizing yield while minimizing cost and environmental impact [31]. Systematic optimization involves the evaluation of reaction parameters including temperature, pressure, catalyst loading, and residence time [31]. Advanced process control systems enable real-time monitoring and adjustment of critical variables [31].

Temperature optimization studies reveal the importance of precise thermal control for achieving maximum yields [31]. Reaction temperatures below optimal values result in incomplete conversion, while excessive temperatures promote side reactions and product degradation [31]. The optimal temperature range typically falls between 55 to 80 degrees Celsius depending on the specific synthetic route [31].

Catalyst optimization involves screening various heterogeneous and homogeneous systems to identify the most efficient and economical options [31]. Heterogeneous catalysts offer advantages including ease of separation and recyclability, reducing overall process costs [31]. The development of robust catalyst systems that maintain activity over multiple cycles is crucial for industrial viability [31].

Solvent selection and recycling strategies significantly impact process economics and environmental performance [31]. Aqueous and alcoholic solvents are preferred due to their low toxicity and ease of handling [31]. Solvent recovery and purification systems enable closed-loop operations that minimize waste generation [31].

Table 4: Industrial Scale Production Methods for 3-Amino-4-pyrazolecarbonitrile

| Aspect | Description | Key Parameters | Benefits | Reference |

|---|---|---|---|---|

| One-pot synthesis | Multicomponent reaction in single vessel | Stoichiometry, temperature control, work-up | Reduced steps, lower cost, easier purification | [22] [35] |

| Scale-up considerations | Transition from 1g to 400g scale demonstrated | Heat transfer, mixing efficiency, safety | Maintained yield and quality at larger scale | [30] |

| Process optimization | Temperature, pressure, and catalyst optimization | Reaction time, yield maximization, waste reduction | Enhanced efficiency and sustainability | [31] |

| Commercial viability | Manufacturing capacity 4200 tons per year reported | Cost effectiveness, regulatory compliance | Economic feasibility for commercial production | [29] |

Early kinetic experiments showed that the terminal nitrogen atom of hydrazine or substituted hydrazines adds first to a carbonyl or imidate carbon, after which the internal nitrogen attacks the cyano carbon, closing the pyrazole ring and delivering 3-amino-4-pyrazolecarbonitrile in a single step [1] [2]. Table 1 summarizes representative pathways.

| Entry | Electrophilic partner (pre-cursor) | Reaction medium | Isolated yield of 3-amino-4-pyrazolecarbonitrile | Key mechanistic step |

|---|---|---|---|---|

| A | β-keto-nitrile | Ethanol, reflux | 78% [1] | Carbonyl addition → cyano cyclisation |

| B | Ethoxymethylenemalononitrile | Phosphorus oxychloride, 90 °C | 85% [2] | Vinyl ether substitution → intramolecular CN attack |

| C | Malononitrile (dimeric form) | Aqueous ethanol, 60 °C | 73% [1] | Michael addition → ring closure on CN |

These condensations proceed through a common “nucleophile-on-carbonyl then nucleophile-on-cyano” sequence, rationalising why the amino group always occupies the 3-position while the cyano group is retained at the 4-position of the pyrazole ring.

Electron Density Distribution Analysis

Quantum-chemical topological analysis (quantum theory of atoms in molecules) gives direct insight into the bonding characteristics that govern reactivity. The electron density (ρBCP) and its Laplacian (∇²ρBCP) for the N–H bond of 3-amino-4-pyrazolecarbonitrile were extracted from a gas-phase calculation at the Becke-three-parameter–Lee–Yang–Parr / 6-311++G(2d,3p) level [3].

| Parameter | Value (atomic units) | Interpretation |

|---|---|---|

| ρ_BCP | 0.352959 | High electron density typical of a strong covalent N–H bond |

| ∇²ρ_BCP | −1.895778 | Negative Laplacian confirming charge concentration between N and H |

| Ellipticity | 0.054321 | Cylindrical distribution; single-bond character |

| Kinetic energy density (H) | 0.526733 | Consistent with a localised proton donor site |

The charge build-up at the N–H bond explains the pronounced hydrogen-bond donor ability that drives crystal packing and solvent association [3].

Computational Studies of Reactivity

Frontier orbital calculations place the highest occupied molecular orbital predominantly on the amino nitrogen and adjacent ring atoms, whereas the lowest unoccupied molecular orbital is centred on the cyano carbon, creating an intramolecular charge-transfer axis [4].

| Environment | Highest occupied molecular orbital (eV) | Lowest unoccupied molecular orbital (eV) | HOMO–LUMO gap (eV) |

|---|---|---|---|

| Gas phase | −5.81 | −1.45 | 4.36 [4] |

| After geometry relaxation in the transition complex | −5.66 | −2.34 | 3.32 [4] |

The 1.0 eV reduction in the gap during the early transition state accounts for the facility with which the cyano group accepts electron density in cycloaddition or cyclisation reactions.

Solvation shifts calculated with the universal solvation model based on density place the free energy of solvation at −14.32 kcal mol⁻¹ in water and −17.90 kcal mol⁻¹ in dimethyl sulfoxide, indicating that polar, hydrogen-bonding media stabilise the zwitterionic resonance form that precedes nucleophilic attack [3].

N-Alkylation Reaction Mechanisms

Alkylation of 3-amino-4-pyrazolecarbonitrile can occur either at the endocyclic N-1 atom or at the exocyclic amino nitrogen. Regio-control is dictated by the nature of the base and the tightness of the cation–anion pair generated in situ [5] [6].

| Base / solvent | Alkylating agent | Major product (site) | N-1 : N-3 ratio | Mechanistic rationale |

|---|---|---|---|---|

| Sodium hydride / tetrahydrofuran | n-Pentyl bromide | N-1-alkylated pyrazole | > 99 : 1 [5] | Tight sodium counter-ion pairs to the endocyclic nitrogen, directing alkylation there |

| Caesium carbonate / dimethylformamide | Benzyl chloride | N-3-alkylated amino group | 1 : 4 [6] | Solvent-separated ion pairs leave the less hindered exocyclic nitrogen more nucleophilic |

| Sodium hydride / tetrahydrofuran then Mitsunobu conditions | Allyl alcohol | Exclusive N-1 | — | Pre-activation under Mitsunobu keeps the anion paired and locks regioselectivity |

The ability to toggle regioselectivity by changing cation coordination is exploited when the compound is used to build kinase inhibitor libraries [7].

Density Functional Theory Investigations

Time-dependent density functional calculations predict pronounced solvatochromic behaviour for the first allowed π → π* transition [8]. Selected maxima are compiled in Table 3.

| Solvent (dielectric constant) | Calculated λ_max (nm) | Shift relative to gas phase (nm) |

|---|---|---|

| n-Hexane (1.88) | 221.8 | −70.4 [8] |

| Chlorobenzene (5.70) | 286.2 | +3.7 [8] |

| Dimethylformamide (37.2) | 296.3 | +4.1 [8] |

The bathochromic shift in highly polar media corroborates the experimentally observed charge-transfer character. Inclusion of exact exchange (Coulomb-attenuating method Becke three parameter–Lee–Yang–Parr) compresses the computed transition energies by a further 3–5 nm but leaves the solvent trend unchanged [8].

Regioselectivity in Cyclisation Reactions

Under multicomponent conditions with aldehydes and cyclic diketones, 3-amino-4-pyrazolecarbonitrile may cyclise through either the carbon-4 or the ring nitrogen positions, giving pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyridines. The outcome correlates with the relative nucleophilicity values derived from condensed Fukui functions [9] [10].

| Electrophilic partner | Catalyst / conditions | Main fused product | Regio-selectivity (%) | Controlling factor |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Triethylamine, ethanol | Pyrazolo[3,4-d]pyrimidine | 88 [11] | β-carbon of enamine more nucleophilic than ring nitrogen |

| Trifluoro-substituted enaminone | Ionic-liquid-promoted eliminative cycloaddition | Pyrazolo[1,5-a]pyridine | 92 [10] | Electron withdrawal lowers C-4 nucleophilicity; nitrogen attack preferred |

| In situ nitrilimine (eliminative cycloaddition) | Silver carbonate, room temperature | 1,3,4,5-Tetrasubstituted pyrazole | 95 [10] | Concerted [3+2] pathway avoids competition |

Calculated Fukui indices (f⁺) rank the β-carbon of the amino-substituted C-4 site at 0.061, while the endocyclic nitrogen is at 0.042, correctly reproducing the experimental preference unless strong electron-withdrawing groups reverse the order [9].

XLogP3

UNII

GHS Hazard Statements

H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (30%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant